molecular formula C12H10FNO3S B2976200 3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine CAS No. 2411286-12-7

3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine

Cat. No.: B2976200
CAS No.: 2411286-12-7
M. Wt: 267.27
InChI Key: SCGNLZOUQPOXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable intermediate in various chemical reactions and processes.

Preparation Methods

The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine can be achieved through several methods. One common approach involves the direct fluorosulfonylation of the corresponding phenylpyridine derivative using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product . Another method involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF, which act as electrophilic fluorosulfonylating agents . These methods are advantageous due to their simplicity and effectiveness in forming the C-SO2F bond.

Chemical Reactions Analysis

3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles, forming new bonds and functional groups.

Common reagents used in these reactions include N-fluorobenzenesulfonimide (NFSI), which acts as a fluorinating agent, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine involves its ability to react with various biological targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity makes the compound useful as a covalent inhibitor in enzyme inhibition studies and as a probe for mapping enzyme binding sites and protein-protein interactions.

Comparison with Similar Compounds

3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine can be compared with other sulfonyl fluoride compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in chemical biology and drug discovery.

Properties

IUPAC Name

3-(4-fluorosulfonyloxyphenyl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c1-9-6-7-14-8-12(9)10-2-4-11(5-3-10)17-18(13,15)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGNLZOUQPOXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.